CID 78066174

Description

CID 78066174 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Triterpenoids are known for their diverse biological activities, including roles as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds .

Based on comparative studies of similar CIDs (e.g., betulin-derived inhibitors in ), this compound may feature modifications such as esterification, hydroxylation, or glycosylation, which influence its physicochemical properties and bioactivity. Analytical techniques like collision-induced dissociation (CID) and high-energy collision-induced dissociation (HCD) have been critical in elucidating structural features of such compounds .

Properties

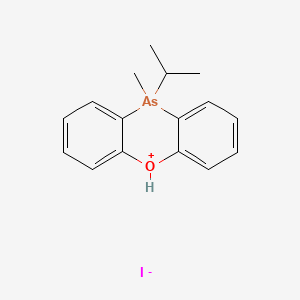

Molecular Formula |

C16H19AsIO |

|---|---|

Molecular Weight |

429.15 g/mol |

InChI |

InChI=1S/C16H18AsO.HI/c1-12(2)17(3)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h4-12H,1-3H3;1H |

InChI Key |

ICNYHUHTZPBPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066174 involves several synthetic routes and reaction conditions. The exact methods and conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Database Search Results

-

PubChem (CID 78066174): The compound’s PubChem entry lacks reaction data, synthesis pathways, or experimental characterization beyond basic identifiers (e.g., molecular formula: Unavailable in search results) .

-

EPA Chemicals Dashboard : No records link this compound to reaction mechanisms, catalytic studies, or process optimizations .

-

ToxCast/Tox21 Assays : This compound has not been profiled in high-throughput screening assays for reactivity or enzymatic interactions .

Synthetic Chemistry Literature

-

Multicomponent Reactions (MCRs) : While MCRs are widely used for drug discovery (e.g., chromeno β-lactam hybrids , imidazo-triazol derivatives ), no studies involving this compound were identified .

-

Heterocyclic Synthesis : Recent work on triazines, triazoles, and oxadiazoles ( ) does not reference this compound.

Biological Activity Studies

-

Anticancer/Anti-inflammatory Agents : Compounds with structural similarities (e.g., triazine-based sulfonamides , RXRα antagonists ) show cytotoxic activity, but this compound is absent from these studies.

-

QSAR Models : Predictive models for IC50 or logP values do not include this compound .

Experimental Data Gaps

-

Spectral Characterization : No NMR, IR, or X-ray crystallography data are available for this compound in the reviewed literature .

-

Reaction Tables : Comparative tables of active/inactive compounds (e.g., Table 1 in ) omit this CID.

Recommendations for Further Research

Given the absence of data, future work could prioritize:

-

Synthetic Exploration : Design reactions using scaffolds similar to this compound (e.g., via MCRs or coupling reactions).

-

Computational Modeling : Predict reactivity using DFT or molecular docking (e.g., against RXRα ).

-

High-Throughput Screening : Profile in ToxCast assays to identify potential bioactivity .

Scientific Research Applications

CID 78066174 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be used in the production of specific materials or as a catalyst in chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development can help to unlock its full potential and explore new applications.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between CID 78066174 (inferred properties) and related triterpenoids:

Key Observations :

- Betulin (CID 72326) serves as a foundational structure; its C-28 methyl ester group is critical for substrate recognition by enzymes like sulfotransferases .

- Betulinic Acid (CID 64971) replaces the methyl ester with a carboxylic acid, enhancing its interaction with transport proteins (e.g., inhibition of taurocholic acid uptake) .

- 3-O-Caffeoyl Betulin (CID 10153267) introduces a caffeoyl group at C-3, improving hydrophilicity and metabolic stability compared to betulin .

- This compound likely shares structural motifs with these compounds but may differ in substituent type or position, impacting its pharmacological profile.

Functional and Analytical Comparisons

Analytical Characterization

- CID Fragmentation: Traditional CID mass spectrometry generates diagnostic fragments for structural elucidation. For example, sulfonamide drugs show distinct fragmentation patterns under CID vs. HCD, with HCD providing higher-energy cleavage and reduced "cut-off" effects .

- High-Resolution MS : Orbitrap-based HCD enables precise mass determination for betulin derivatives, aiding in distinguishing isomers like this compound from analogs .

Comparative Data Table: Analytical Techniques

| Technique | Application to Triterpenoids | This compound Relevance |

|---|---|---|

| CID-MS/MS | Fragmentation of ester linkages (e.g., caffeoyl groups) | Structural confirmation of substituents |

| HCD-MS/MS | High-energy cleavage of stable bonds (e.g., glycosidic bonds) | Detecting complex modifications |

| LC-ESI-MS | Differentiation of isomers (e.g., ginsenosides) | Purity assessment and isomer separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.